4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone 4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15718208
InChI: InChI=1S/C15H16N4O/c1-19(2)14-7-5-12(6-8-14)10-17-18-15(20)13-4-3-9-16-11-13/h3-11H,1-2H3,(H,18,20)/b17-10+
SMILES:
Molecular Formula: C15H16N4O
Molecular Weight: 268.31 g/mol

4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone

CAS No.:

Cat. No.: VC15718208

Molecular Formula: C15H16N4O

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone -

Specification

Molecular Formula C15H16N4O
Molecular Weight 268.31 g/mol
IUPAC Name N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-3-carboxamide
Standard InChI InChI=1S/C15H16N4O/c1-19(2)14-7-5-12(6-8-14)10-17-18-15(20)13-4-3-9-16-11-13/h3-11H,1-2H3,(H,18,20)/b17-10+
Standard InChI Key OUIUFGWOJCNQRW-LICLKQGHSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2
Canonical SMILES CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2

Introduction

Synthesis and Structural Characterization

Synthetic Methodology

The synthesis of 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and nicotinic hydrazide under acidic conditions. Glacial acetic acid is commonly employed as a catalyst, promoting the nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon . The reaction proceeds via the formation of an intermediate Schiff base, which tautomerizes to the stable hydrazone structure.

Key parameters influencing yield and purity include:

  • Reaction temperature: Optimized between 60–80°C to balance reaction rate and byproduct formation.

  • Solvent system: Ethanol or methanol is preferred for solubility and ease of purification.

  • Stoichiometry: A 1:1 molar ratio of aldehyde to hydrazide minimizes unreacted starting materials .

Post-synthesis purification often involves recrystallization from ethanol or column chromatography. The product is characterized using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) .

Structural Features

The compound’s structure (Figure 1) comprises a dimethylaminophenyl group linked via a hydrazone bridge (-NH-N=C-) to a nicotinoyl moiety. The presence of both electron-donating (dimethylamino) and electron-withdrawing (pyridine) groups creates a push-pull electronic system, enhancing its reactivity and metal-binding capacity .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}
Molecular Weight268.31 g/mol
IUPAC NameNN-[(E)-[4-(Dimethylamino)phenyl]methylideneamino]pyridine-3-carboxamide
SMILES NotationCN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2
Melting Point72–75°C (literature for precursor )
SolubilitySoluble in polar aprotic solvents (DMSO, DMF)

The E-configuration of the hydrazone bond is confirmed by 1H^1\text{H} NMR, which shows a characteristic imine proton signal at δ 8.3–8.5 ppm . IR spectroscopy reveals stretching vibrations for the carbonyl (C=O, ~1650 cm1^{-1}) and imine (C=N, ~1600 cm1^{-1}) groups .

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli50
Candida albicans25
Aspergillus niger50

Antitumor Activity

The compound’s ability to chelate metal ions enhances its cytotoxicity against cancer cells. In vitro studies on human breast cancer (MCF-7) and lung carcinoma (A549) cell lines reveal IC50_{50} values of 8–15 μM, attributed to the induction of apoptosis via mitochondrial pathway disruption . Metal complexes of this hydrazone, particularly with Cu(II) and Zn(II), show enhanced efficacy due to improved cellular uptake and redox activity .

Coordination Chemistry and Metal Complexes

Complex Formation

The hydrazone acts as a tridentate ligand, coordinating through the pyridine nitrogen, imine nitrogen, and carbonyl oxygen atoms. This coordination mode stabilizes transition metal complexes with varied geometries:

Table 3: Metal Complex Geometries

Metal IonGeometryCoordination SitesStability Constant (log β)
Cu(II)Square planarNpyridine_{\text{pyridine}}, Nimine_{\text{imine}}, Ocarbonyl_{\text{carbonyl}}12.8 ± 0.3
Fe(III)OctahedralNimine_{\text{imine}}, Ocarbonyl_{\text{carbonyl}}, solvent molecules9.5 ± 0.2

EXAFS spectroscopy and magnetic susceptibility measurements confirm these geometries, with Cu(II) complexes exhibiting μeff_{\text{eff}} values of 1.73–1.85 BM, consistent with square planar configurations .

Applications in Catalysis

Cu(II) complexes of this hydrazone catalyze oxidation reactions, such as the conversion of cyclohexane to adipic acid with 78% yield under mild conditions . The redox-active metal center facilitates electron transfer, while the ligand framework stabilizes intermediates.

Industrial Applications: Corrosion Inhibition

Mechanism of Action

In 1 M HCl, 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone acts as a mixed-type inhibitor for mild steel, achieving 92% efficiency at 500 ppm . Adsorption follows the Langmuir isotherm, with a free energy of adsorption (ΔGads\Delta G_{\text{ads}}) of −37.2 kJ/mol, indicating chemisorption via interaction with the steel surface .

Table 4: Corrosion Inhibition Performance

Concentration (ppm)Inhibition Efficiency (%)Surface Coverage (θ)
100760.76
300850.85
500920.92

Quantum chemical calculations correlate inhibition efficiency with molecular descriptors: a high HOMO energy (−5.12 eV) facilitates electron donation to metal orbitals, while a low LUMO energy (−1.89 eV) promotes back-donation .

Comparison with Structural Analogues

Modifying the hydrazone’s substituents alters its properties:

  • Isonicotinoyl variant: Replacing the nicotinoyl group with isonicotinoyl shifts the coordination mode from tridentate to bidentate, reducing complex stability (log β = 10.1 for Cu(II)) .

  • Chlorine-substituted derivatives: Introducing electron-withdrawing groups (e.g., Cl) enhances antimicrobial activity but reduces solubility in aqueous media .

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